Methyl 2-cyano-5-hydroxybenzoate Methyl 2-cyano-5-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18784131
InChI: InChI=1S/C9H7NO3/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4,11H,1H3
SMILES:
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

Methyl 2-cyano-5-hydroxybenzoate

CAS No.:

Cat. No.: VC18784131

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyano-5-hydroxybenzoate -

Specification

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name methyl 2-cyano-5-hydroxybenzoate
Standard InChI InChI=1S/C9H7NO3/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4,11H,1H3
Standard InChI Key NCSJAORZDUCSIM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)O)C#N

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Synonyms

Methyl 2-cyano-5-hydroxybenzoate is systematically named according to IUPAC guidelines as methyl 5-hydroxy-2-cyanobenzoate. Common synonyms include:

  • 5-Cyano-2-hydroxybenzoic acid methyl ester

  • Methyl 5-hydroxy-2-cyanobenzoate

  • 2-Cyano-5-hydroxybenzoic acid methyl ester .

The compound’s CAS registry number (84437-12-7) ensures unambiguous identification across chemical databases.

Molecular Structure and Geometry

The molecular structure (Fig. 1) features a benzene ring with three substituents:

  • Methyl ester (-COOCH3_3) at position 1.

  • Cyano group (-CN) at position 2 (ortho to the ester).

  • Hydroxyl group (-OH) at position 5 (meta to the ester).

This arrangement creates a polar molecule with a calculated polar surface area (PSA) of 70.32 Ų and a logP (octanol-water partition coefficient) of 1.05, indicating moderate hydrophobicity . The exact mass is 177.043 g/mol, confirmed via high-resolution mass spectrometry .

Table 1: Key physicochemical properties

PropertyValue
Molecular weight177.16 g/mol
Density1.328 g/cm³
Boiling point306.7°C at 760 mmHg
Flash point139.3°C
Refractive index1.573
Melting pointNot reported

Synthesis and Manufacturing

Synthetic Routes

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Insoluble in nonpolar solvents like hexane.

  • Acidity: The phenolic -OH group (pKa ~10) confers weak acidity, enabling deprotonation under basic conditions .

Spectroscopic Data

  • IR spectroscopy: Peaks at 2250 cm1^{-1} (C≡N stretch), 1680 cm1^{-1} (ester C=O), and 3200–3500 cm1^{-1} (-OH stretch).

  • 1^1H NMR (DMSO-d6_6): δ 10.5 (s, 1H, -OH), 8.1 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH3_3).

Chemical Reactivity and Applications

Functional Group Transformations

The cyano and hydroxyl groups enable diverse reactions:

  • Cyano group reduction: Catalytic hydrogenation (H2_2, Pd/C) yields the primary amine derivative.

  • Ester hydrolysis: Under acidic or basic conditions, the methyl ester is cleaved to 2-cyano-5-hydroxybenzoic acid.

  • Electrophilic aromatic substitution: The hydroxyl group directs nitration or sulfonation to position 4.

Pharmaceutical Intermediates

Methyl 2-cyano-5-hydroxybenzoate serves as a precursor in synthesizing:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): Analogues with modified substituents show COX-2 inhibition.

  • Anticancer agents: Cyano-substituted benzoates exhibit cytotoxicity against HeLa and MCF-7 cell lines in preliminary assays.

Material Science Applications

Incorporated into polymers, the compound enhances thermal stability and UV absorption, making it suitable for coatings and optical materials.

Future Research Directions

  • Biological activity profiling: Systematic in vitro and in vivo studies to explore antimicrobial, anticancer, and anti-inflammatory potentials.

  • Process optimization: Developing greener synthesis routes using biocatalysts or solvent-free conditions.

  • Material applications: Investigating its role in organic electronics and metal-organic frameworks (MOFs).

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